![molecular formula C19H33NO3 B1196980 4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol](/img/structure/B1196980.png)
4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol
Vue d'ensemble
Description
4-[[bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol is an alkylbenzene.
Applications De Recherche Scientifique
Catalytic Activity and DNA Cleavage : A study by Banerjee et al. (2009) discusses the synthesis of copper(II) complexes using ligands related to 4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol. These complexes exhibit catalytic activity in oxidation reactions and can cleave plasmid DNA, highlighting their potential use in biochemistry and molecular biology.
Antioxidant Properties : Research by Buravlev et al. (2016) discusses the synthesis of compounds related to 4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol, noting their potential as antioxidants. This suggests applications in materials science, particularly in contexts where oxidation prevention is crucial.
Hydrolysis of Phosphate Esters : A study by Brown et al. (2016) investigates the role of similar compounds in the hydrolysis of phosphate esters. This research is significant in understanding enzymatic reactions and designing biomimetic catalysts.
Spin-Coupled Dinuclear Copper(II) Centers : The work of Brink et al. (1996) explores the magnetic interactions in complexes involving similar ligands, which could have implications in the development of magnetic materials and understanding of molecular magnetism.
Inhibition of Sarcoplasmic Reticulum ATPase : Sokolove et al. (1986) in their research Sokolove et al. (1986) demonstrate that phenolic compounds similar to the one can inhibit sarcoplasmic reticulum ATPase. This suggests potential applications in pharmacology and biochemistry.
Mixed-Valence Oxovanadium(IV/V) Dinuclear Entities : Mondal et al. (2005) discuss the synthesis and characterization of oxophenoxovanadates using related ligands Mondal et al. (2005). These compounds have applications in inorganic chemistry and may be relevant for catalysis research.
Propriétés
Nom du produit |
4-[[Bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol |
|---|---|
Formule moléculaire |
C19H33NO3 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
4-[[bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C19H33NO3/c1-18(2,3)15-11-14(13-20(7-9-21)8-10-22)12-16(17(15)23)19(4,5)6/h11-12,21-23H,7-10,13H2,1-6H3 |
Clé InChI |
WUXCIWVRVOPALZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CCO)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

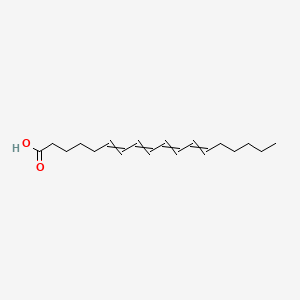
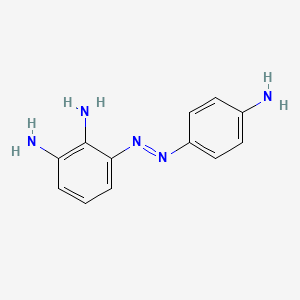
![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)
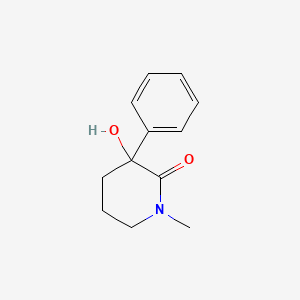
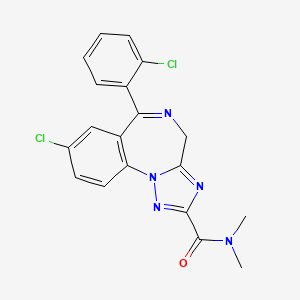
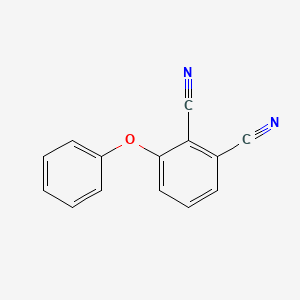
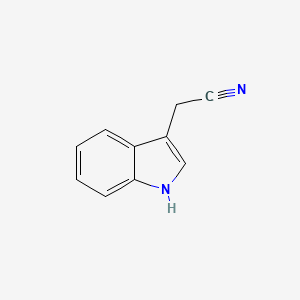
![1-[(2-Methoxyphenyl)methyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B1196912.png)
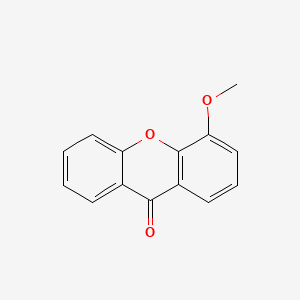

![3-[[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-oxoethyl]amino]-5-ethoxy-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B1196917.png)
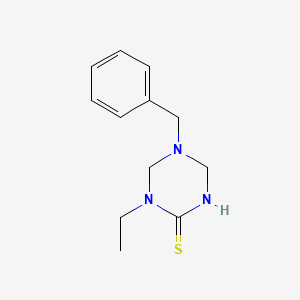
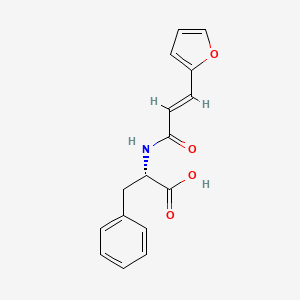
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)